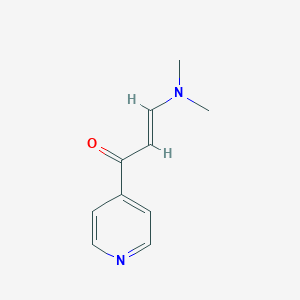

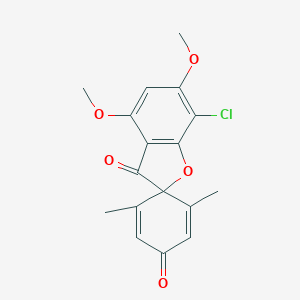

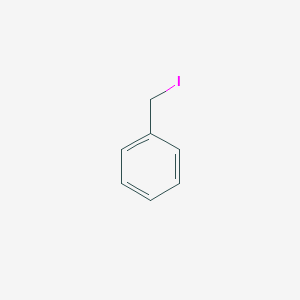

3,4,5-Trimethoxyphenol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antiarol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Auf seine antioxidativen Eigenschaften und sein Potenzial zur Radikalfängeraktivität untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Verwendung bei der Herstellung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen

Wirkmechanismus

Antiarol übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Es fängt freie Radikale ab, indem es Wasserstoffatome oder Elektronen spendet, wodurch reaktive Sauerstoffspezies neutralisiert werden. Diese Aktivität hilft, Zellen vor oxidativem Schaden zu schützen und trägt zu seinen potenziellen therapeutischen Wirkungen bei. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung von oxidationsstressbedingten Enzymen und die Modulation von Signalwegen im Zusammenhang mit Entzündungen und Zellproliferation .

Wirkmechanismus

Target of Action

3,4,5-Trimethoxyphenol, also known as Antiarol, is a natural compound isolated from Cochlospermum vitifolium The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound exhibits potential antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases.

Pharmacokinetics

Its solubility in dmso and water suggests that it may be well-absorbed and distributed in the body

Result of Action

As an antioxidant, Antiarol can potentially neutralize harmful free radicals, thereby preventing cellular damage. This could have various molecular and cellular effects, such as reducing inflammation, slowing down aging processes, and protecting against certain diseases .

Biochemische Analyse

Biochemical Properties

The Trimethoxyphenyl (TMP) group in 3,4,5-Trimethoxyphenol serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Antiarol kann durch Methylierung von Pyrogallol (1,2,3-Trihydroxybenzol) mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat synthetisiert werden. Die Reaktion verläuft typischerweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO). Die Reaktion ergibt 3,4,5-Trimethoxyphenol als Endprodukt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Antiarol umfasst die Extraktion der Verbindung aus natürlichen Quellen, wie z. B. Cochlospermum vitifolium. Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, gefolgt von Reinigungsprozessen wie Säulenchromatographie, um Antiarol zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Antiarol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Antiarol kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Chinonen oxidiert werden.

Reduktion: Die Reduktion von Antiarol kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3,4,5-Trimethoxybenzochinon.

Reduktion: Bildung von 3,4,5-Trimethoxycyclohexanol.

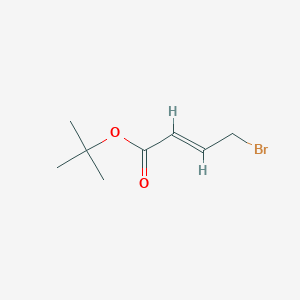

Substitution: Bildung von halogenierten Derivaten wie 3,4,5-Trimethoxyphenylbromid.

Vergleich Mit ähnlichen Verbindungen

Antiarol ähnelt anderen Phenolverbindungen wie:

Pyrogallol (1,2,3-Trihydroxybenzol): Ein Vorläufer bei der Synthese von Antiarol.

Gallussäure (3,4,5-Trihydroxybenzoesäure): Eine weitere Phenolverbindung mit antioxidativen Eigenschaften.

Syringasäure (4-Hydroxy-3,5-Dimethoxybenzoesäure): Eine Phenolsäure mit ähnlicher antioxidativer Aktivität.

Antiarol ist einzigartig aufgrund seines spezifischen Substitutionsschemas von drei Methoxygruppen am aromatischen Ring, das im Vergleich zu anderen Phenolverbindungen einzigartige chemische und biologische Eigenschaften verleiht .

Eigenschaften

IUPAC Name |

3,4,5-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCDZPUMZAZMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214405 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-71-7 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of antiarol in nature?

A1: Antiarol has been isolated from various plant species, including Anthocephalus chinensis [], Samama (Anthocephalus macrophyllus) [], Protium hebetatum [, ], Cochlospermum vitifolium [], Callicarpa arborea [], and Nauclea diderrichii []. It often occurs alongside other phenolic compounds, flavonoids, and terpenoids.

Q2: Has antiarol shown any promising biological activities?

A2: While research on antiarol is ongoing, some studies suggest potential antidiabetic activity. For example, an ethyl acetate fraction of Samama bark, rich in phenolic compounds including antiarol, exhibited α-glucosidase inhibitory activity []. Further research is needed to confirm these findings and explore other potential bioactivities.

Q3: What is the chemical structure of antiarol?

A3: Antiarol is a trimethoxy derivative of phenol. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH3) attached to positions 3, 4, and 5, and a hydroxyl group (-OH) at position 1.

Q4: What is the molecular formula and weight of antiarol?

A4: The molecular formula of antiarol is C9H12O4. Its molecular weight is 184.19 g/mol.

Q5: How was the structure of antiarol first elucidated and confirmed?

A5: The structure of antiarol was initially investigated in the early 20th century. Researchers explored its synthesis [, ] and reactions with nitric acid [], ultimately establishing its constitution [].

Q6: Are there any known synthetic routes to produce antiarol?

A6: Yes, antiarol can be synthesized from trimethylgallic acid and trimethylpyrogallolcarboxylic acid []. Additionally, researchers have developed synthetic routes involving the conversion of 2,4,6-trihydroxybenzoic acid through methylation, formylation, and reduction steps [].

Q7: Has antiarol been detected in biological samples, and if so, how?

A7: A recent study using gas chromatography-mass spectrometry (GC-MS) identified antiarol in the plasma of broiler chickens []. This suggests that antiarol, potentially originating from dietary sources, can be absorbed and circulate within living organisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)